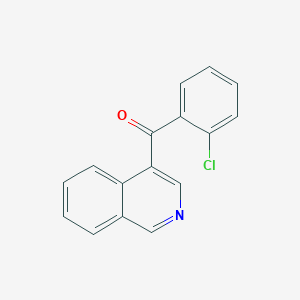
4-(2-Chlorobenzoyl)isoquinoline
Vue d'ensemble
Description
4-(2-Chlorobenzoyl)isoquinoline, also known as 2-chloro-4-benzoylisoquinoline or CBQ, is an organic compound that falls under the category of isoquinoline derivatives. It has a molecular weight of 267.71 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C16H10ClNO/c17-15-8-4-3-7-13 (15)16 (19)14-10-18-9-11-5-1-2-6-12 (11)14/h1-10H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 267.71 .Applications De Recherche Scientifique
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, which include 4-(2-Chlorobenzoyl)isoquinoline, have shown significant promise in modern therapeutics. These compounds have been studied for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. The comprehensive review by Danao et al. (2021) elaborates on the biological activities of isoquinoline and its synthetic derivatives, highlighting their importance as a class of chemical compounds for pharmacotherapeutic applications (Danao et al., 2021).
Anti-inflammatory and Anticancer Agents
The search for natural anti-inflammatory and anticancer agents has led to the investigation of various plant extracts and their constituents. Isoquinoline alkaloids, present in species like Annona muricata L., have been explored for their significant anti-inflammatory and anticancer properties. The study by Abdul Wahab et al. (2018) focuses on the leaves of Annona muricata L. as a source of potential agents for cancer therapy and inflammation treatment, indicating the broad therapeutic potential of isoquinoline alkaloids in treating such conditions (Abdul Wahab et al., 2018).
Binding Aspects and Drug Design
Isoquinoline alkaloids have also been studied for their nucleic acid-binding properties, which have implications for drug design. The review by Bhadra and Kumar (2012) discusses the interaction of isoquinoline alkaloids with nucleic acids and their potential as therapeutic agents, highlighting the structural and energetic aspects of their binding and the possibility of designing new drugs based on these natural compounds (Bhadra & Kumar, 2012).
Insights into Antioxidant Activity
The antioxidant activities of compounds related to this compound have been a subject of study, given their potential therapeutic benefits. Munteanu and Apetrei (2021) provide a critical overview of the most important tests used to determine the antioxidant activity of such compounds, shedding light on their applicability and the advantages and disadvantages of various analytical methods (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
This compound falls under the category of isoquinoline derivatives, which are known to interact with a variety of biological targets.
Mode of Action
Isoquinolines, in general, are known to interact with their targets through various mechanisms . They can bind to their targets, causing conformational changes that affect the function of the target . .
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biochemical pathways
Pharmacokinetics
Isoquinolines, in general, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . .
Result of Action
Isoquinolines are known to have a wide range of biological activities
Propriétés
IUPAC Name |
(2-chlorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMLXSHKJURURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269830 | |
| Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-58-9 | |
| Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)
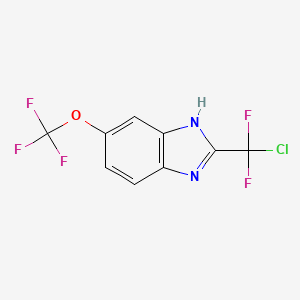
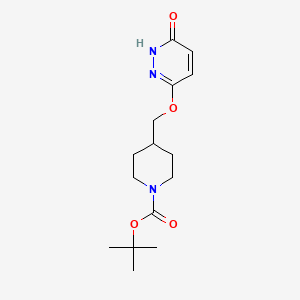
![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)

![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride](/img/structure/B1421679.png)
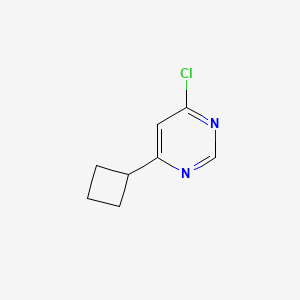

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)
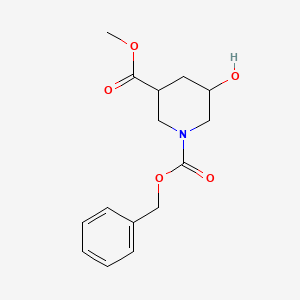

![5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1421693.png)
